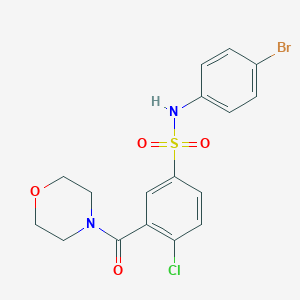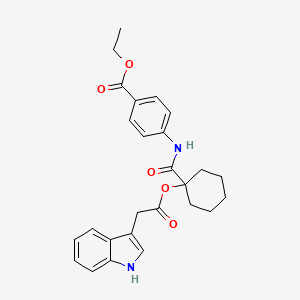
Caspase-3/7 activator 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caspase-3/7 activator 1 is a potent activator of caspase-3 and caspase-7, which are crucial enzymes involved in the process of apoptosis, or programmed cell death. This compound has shown tumor selectivity, anti-proliferative activity, and a high ability to induce apoptosis, making it a valuable tool in scientific research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Caspase-3/7 activator 1 involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method includes the use of Passerini α-acyloxy carboxamides, which are optimized for tumor selectivity and caspase activation . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency of the product, and implementing quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Caspase-3/7 activator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
Caspase-3/7 activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the mechanisms of caspase activation and apoptosis.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting apoptotic pathways.
Mécanisme D'action
Caspase-3/7 activator 1 exerts its effects by activating caspase-3 and caspase-7, which are key executioner enzymes in the apoptosis pathway. Upon activation, these caspases cleave specific substrates, leading to the dismantling of cellular components and ultimately cell death . The molecular targets include various proteins involved in maintaining cellular integrity, and the pathways involved are tightly regulated to ensure controlled cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caspase-3 activator 1: Another potent activator of caspase-3, used in similar research applications.
Caspase-3 activator 2: A compound with similar properties but different chemical structure, also used to study apoptosis.
Caspase-7 activator 1: Specifically targets caspase-7, used in research to differentiate the roles of caspase-3 and caspase-7.
Uniqueness
Caspase-3/7 activator 1 is unique in its ability to selectively activate both caspase-3 and caspase-7, providing a broader range of applications in apoptosis research. Its tumor selectivity and high apoptosis-inducing ability make it particularly valuable in cancer research and potential therapeutic development .
Propriétés
Formule moléculaire |
C26H28N2O5 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
ethyl 4-[[1-[2-(1H-indol-3-yl)acetyl]oxycyclohexanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C26H28N2O5/c1-2-32-24(30)18-10-12-20(13-11-18)28-25(31)26(14-6-3-7-15-26)33-23(29)16-19-17-27-22-9-5-4-8-21(19)22/h4-5,8-13,17,27H,2-3,6-7,14-16H2,1H3,(H,28,31) |
Clé InChI |
ZMBGYTIUIIACNQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


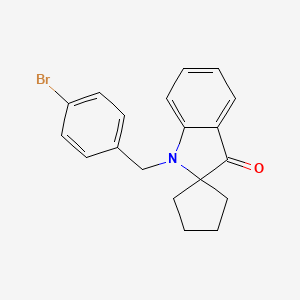
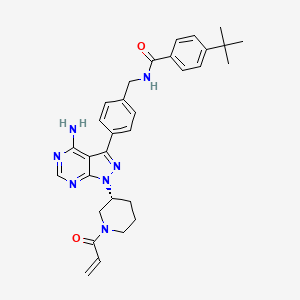

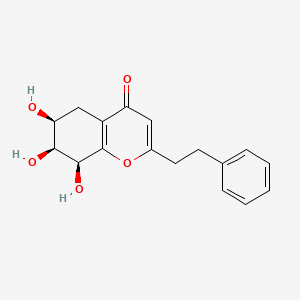
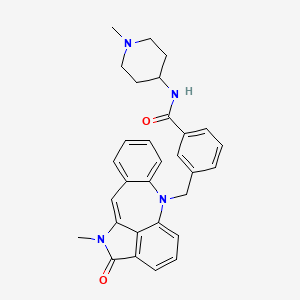
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)


![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)

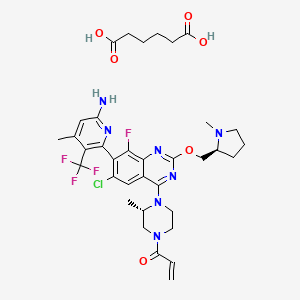
![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)
